molecular formula C11H13Cl2NO B1439266 3-(2,3-Dichlorophenoxy)piperidine CAS No. 946714-21-2

3-(2,3-Dichlorophenoxy)piperidine

Cat. No. B1439266
M. Wt: 246.13 g/mol
InChI Key: MZYHMWFKZMEGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2,3-Dichlorophenoxy)piperidine” is a chemical compound with the formula C₁₁H₁₃Cl₂NO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular structure of “3-(2,3-Dichlorophenoxy)piperidine” consists of a piperidine ring attached to a dichlorophenoxy group. The molecular formula is C₁₁H₁₃Cl₂NO .

Scientific Research Applications

Synthesis and Characterization

Research has delved into the synthesis and characterization of novel compounds derived from piperidine and its analogs, highlighting their potential in medicinal chemistry and materials science. For instance, the study by Ibiş et al. (2015) focused on the synthesis, characterization, and evaluation of antibacterial and antifungal activity of novel piperidinolyl-, piperidinyl-, and piperazinyl-substituted naphthoquinone compounds (Ibiş et al., 2015). Similarly, Karthik et al. (2021) synthesized a compound through the substitution reaction of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with 2,5-Dichloro-benzenesulfonylchloride, and characterized it using various spectroscopic techniques, revealing insights into its thermal, optical, and structural properties (Karthik et al., 2021).

Chemical Properties and Interactions

The chemical properties and interactions of piperidine derivatives have been explored to understand their potential applications further. Kumar et al. (2002) conducted dielectric studies on H-bonded complexes of diphenyl piperidones, providing insights into their preferred orientation and interaction mechanisms (Kumar et al., 2002). Moreover, the study by Arulraj et al. (2017) on the crystal structures of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones revealed the conformation of the piperidine ring and its implications for molecular interactions (Arulraj et al., 2017).

Antimicrobial and Antioxidant Activities

Certain piperidine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. Dineshkumar and Parthiban (2022) synthesized a molecule with potential antioxidant efficacy, highlighting the importance of structural conformation for its activity (Dineshkumar & Parthiban, 2022). Additionally, Ovonramwen et al. (2019) aimed to synthesize and screen a specific thiazin-imino hydrochloride derivative for microbial activities, showcasing moderate antimicrobial properties against several pathogens (Ovonramwen et al., 2019).

properties

IUPAC Name

3-(2,3-dichlorophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c12-9-4-1-5-10(11(9)13)15-8-3-2-6-14-7-8/h1,4-5,8,14H,2-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYHMWFKZMEGRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40663017
Record name 3-(2,3-Dichlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dichlorophenoxy)piperidine

CAS RN

946714-21-2
Record name 3-(2,3-Dichlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-Dichlorophenoxy)piperidine
Reactant of Route 2
Reactant of Route 2
3-(2,3-Dichlorophenoxy)piperidine
Reactant of Route 3
Reactant of Route 3
3-(2,3-Dichlorophenoxy)piperidine
Reactant of Route 4
3-(2,3-Dichlorophenoxy)piperidine
Reactant of Route 5
Reactant of Route 5
3-(2,3-Dichlorophenoxy)piperidine
Reactant of Route 6
Reactant of Route 6
3-(2,3-Dichlorophenoxy)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.